8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one
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Overview
Description
8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one is a spirocyclic compound characterized by the presence of a difluoroethyl group and a diazaspiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles. A hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, is often used in this process. The reaction conditions generally include the use of thiol, amine, or alcohol nucleophiles, and the reaction proceeds via a ligand coupling mechanism .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: Its stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity and specificity to certain enzymes and receptors. The compound’s effects are mediated through pathways involving hydrogen bonding and lipophilicity modulation .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Similar in structure but lacks the difluoroethyl group.
1,7-Diazaspiro[4.4]nonan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C8H12F2N2O2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
8-(2,2-difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C8H12F2N2O2/c9-6(10)3-12-1-2-14-8(7(12)13)4-11-5-8/h6,11H,1-5H2 |
InChI Key |
AIJNYKSXFJFEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CNC2)C(=O)N1CC(F)F |
Origin of Product |
United States |
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